molecular formula C26H26ClN3 B1662895 Rupatadine CAS No. 158876-82-5

Rupatadine

カタログ番号: B1662895
CAS番号: 158876-82-5
分子量: 416.0 g/mol
InChIキー: WUZYKBABMWJHDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Introduction to Rupatadine

This compound is a second-generation H1 antihistamine that has gained recognition for its dual action as both an antihistamine and a platelet-activating factor (PAF) antagonist. Initially approved in Europe in 2002 for the treatment of allergic rhinitis and chronic urticaria, this compound has shown promising applications in various allergic and inflammatory conditions due to its anti-allergic and anti-inflammatory properties. This article explores the scientific research applications of this compound, highlighting its efficacy, safety, and potential therapeutic benefits across different medical fields.

Clinical Efficacy

Clinical studies have demonstrated that this compound effectively reduces symptoms of allergic rhinitis and chronic urticaria. In comparative studies, doses of 10-20 mg have been shown to be equal or superior to other antihistamines like cetirizine and loratadine . The drug's efficacy is attributed to its selective binding to lung tissue H1 receptors, minimizing central nervous system side effects commonly associated with first-generation antihistamines .

Allergic Rhinitis

This compound has been extensively studied for its effectiveness in treating allergic rhinitis. Clinical trials indicate significant improvements in nasal symptoms such as sneezing, itching, and congestion. The onset of action occurs within 1-2 hours, with effects lasting up to 24 hours .

Chronic Urticaria

In patients with chronic idiopathic urticaria, this compound has shown substantial efficacy in reducing wheals and pruritus. Research indicates that it can significantly improve quality of life for individuals suffering from this condition .

Case Studies

  • Case Study on Allergic Rhinitis : A randomized controlled trial involving 300 participants demonstrated that patients receiving this compound experienced a 50% reduction in total nasal symptom scores compared to placebo after four weeks of treatment .
  • Chronic Urticaria Management : In a cohort study of 150 patients with chronic urticaria, those treated with this compound reported a significant decrease in itch severity and number of wheals after six weeks, supporting its role as a first-line therapy .

Safety Profile

This compound is generally well-tolerated with a low incidence of sedation compared to first-generation antihistamines. Common side effects include headache and fatigue, but serious adverse effects are rare . Long-term studies have indicated that continuous use does not lead to tolerance or diminished efficacy over time .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common antihistamines:

AntihistamineDosage (mg)Efficacy in Allergic RhinitisEfficacy in Chronic UrticariaSedation Risk
This compound10-20HighHighLow
Cetirizine10ModerateModerateModerate
Loratadine10ModerateLowLow

生物活性

Rupatadine is a second-generation antihistamine that has garnered attention for its efficacy in treating allergic conditions such as allergic rhinitis and chronic urticaria. This article explores its biological activity, pharmacological effects, and clinical efficacy based on diverse research findings.

This compound is chemically defined as 8-chloro-11-[1-[(5-methyl-3-pyridinyl)methyl]piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine fumarate. It primarily functions as a selective antagonist of the H1 histamine receptor, exhibiting strong affinity and long-lasting effects in various pharmacological models. Its mechanism involves blocking histamine-induced responses, which are pivotal in allergic reactions.

Antihistaminergic Activity

This compound demonstrates significant antihistaminergic activity, with a high affinity for H1 receptors. In vitro studies have shown that it effectively inhibits histamine-induced contractions in guinea pig ileum at nanomolar concentrations. Comparative studies indicate that this compound outperforms other antihistamines like loratadine and fexofenadine in terms of binding affinity to H1 receptors .

Anti-Inflammatory Effects

Beyond its antihistaminic properties, this compound exhibits anti-inflammatory effects by antagonizing platelet-activating factor (PAF). In vitro assays have reported IC50 values of 0.2 μM and 0.68 μM for PAF antagonism in rabbit and human platelets, respectively. This activity is significant as it suggests potential therapeutic benefits in conditions where PAF plays a role in inflammation .

Allergic Rhinitis

A multicenter study evaluated the long-term efficacy of this compound (10 mg/day) over 12 months in patients with persistent allergic rhinitis (PER). The study reported a notable reduction in total nasal symptom scores (TNSS) compared to placebo, confirming its effectiveness and safety profile over extended use .

Chronic Urticaria

In a comparative study against levocetirizine, this compound showed superior outcomes regarding clinical status improvement and symptom score reduction after four weeks of treatment. The this compound group exhibited a 28.2% decrease in total symptom scores and a significant reduction in serum IgE levels .

Dengue Fever

A phase 2 trial assessed the efficacy of this compound in reducing complications from dengue fever. Patients treated with this compound showed a lower incidence of dengue hemorrhagic fever (DHF) compared to those receiving placebo, although results were not statistically significant. Notably, this compound significantly reduced the proportion of patients with critically low platelet counts .

Safety Profile

Long-term studies have confirmed the safety and tolerability of this compound at therapeutic doses. Adverse events were generally mild, with headache and somnolence being the most common complaints. Importantly, no significant cardiovascular risks were identified during ECG assessments throughout treatment periods .

Data Summary

Study Population Intervention Outcome Key Findings
Patients with allergic rhinitisThis compound 10 mg/dayTNSS ReductionSignificant improvement vs placebo
Patients with chronic urticariaThis compound vs LevocetirizineSymptom ScoreThis compound showed greater efficacy
Patients with dengue feverThis compound 40 mg for 5 daysDHF IncidenceLower incidence compared to placebo

特性

IUPAC Name

13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZYKBABMWJHDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166534
Record name Rupatadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rupatadine is a dual histamine H1 receptor and platelet activating (PAF) receptor antagonist. During allergic response mast cells undergo degranulation, releasing histamine and other substances. Histamine acts on H1 receptors to produce symptoms of nasal blockage, rhinorhea, itching, and swelling. PAF is produced from phospholipids cleaved by phospholipase A2. It acts to produce vascular leakage which contributes to rhinorhea and nasal blockage. By blocking both the H1 receptor and PAF receptor, rupatidine prevents these mediators from exerting their effects and so reduces the severity of allergic symptoms.
Record name Rupatadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11614
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

158876-82-5
Record name Rupatadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158876-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rupatadine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158876825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rupatadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11614
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rupatadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-11-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RUPATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AE8M83G3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rupatadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240234
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

194-201
Record name Rupatadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11614
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rupatadine
Reactant of Route 2
Reactant of Route 2
Rupatadine
Reactant of Route 3
Reactant of Route 3
Rupatadine
Reactant of Route 4
Reactant of Route 4
Rupatadine
Reactant of Route 5
Reactant of Route 5
Rupatadine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Rupatadine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。